BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor
BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BAY-3827, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). It details the compound's mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to characterize its effects. This document is intended to serve as a valuable resource for researchers investigating AMPK signaling and for professionals involved in the development of novel therapeutics targeting this critical cellular energy sensor.
Core Mechanism of Action
BAY-3827 is a powerful tool for delineating the functions of AMPK due to its high potency and selectivity.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of AMPK in the ATP-binding pocket.[1][2] Structural studies have revealed a unique inhibitory mechanism. The co-crystal structure of the AMPK kinase domain in complex with BAY-3827, resolved at 2.5 Å, shows the inhibitor inducing an αC helix-out conformation.[1][3][4][5][6] A distinctive feature of this bound state is the formation of a disulfide bridge between Cys106 of the αD helix and Cys174 in the activation loop.[1][3][4][5][6] This bridge stabilizes the activation loop in an inactive conformation, leading to the repositioning of the DFG (Asp-Phe-Gly) motif's Phe158.[1][3][4][5] This conformational change displaces His137 and disrupts the regulatory spine of the kinase, ultimately promoting an inactive state.[1][3][4][5]
Quantitative Data
The following tables summarize the key quantitative data for BAY-3827, including its inhibitory potency against AMPK and other kinases, as well as its effects in cellular proliferation assays.
Table 1: In Vitro Kinase Inhibition Profile of BAY-3827
| Target Kinase | IC50 (nM) | ATP Concentration | Notes |
| AMPK | 1.4 | 10 µM | |
| AMPK | 15 | 2 mM | |
| AMPK (rat liver) | 17 | 200 µM | Mixture of α1 and α2 isoforms.[7] |
| AMPK α1β1γ1 (human) | 25 | 200 µM | Bacterially expressed.[7] |
| AMPK α2β2γ1 (human) | 70 | 200 µM | Bacterially expressed.[7] |
| AMPK α2 kinase domain (human) | 89 | 200 µM | |
| RSK1 | 9 | 10 µM | [8] |
| RSK2 | 52 | 10 µM | [8] |
| RSK3 | 36 | 10 µM | [8] |
| RSK4 | 24 | 10 µM | [8] |
| Aurora A | 1324 | 10 µM | [8] |
| FLT3 | 124 | 10 µM | [8] |
| c-Met | 788 | 10 µM | [8] |
Table 2: Cellular Proliferation Inhibition (IC50) of BAY-3827 in Prostate Cancer Cell Lines
| Cell Line | Androgen Dependence | IC50 (µM) |
| LNCaP | Dependent | 0.28[8] |
| VCaP | Dependent | 1.71[8] |
| 22Rv1 | Dependent | 5.55[8] |
| C4-2B | Independent | >10[8] |
| PC3 | Independent | >10[8] |
| DU145 | Independent | >10[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inhibitory pathway of BAY-3827 and a typical experimental workflow for its characterization.
Caption: Mechanism of BAY-3827 induced AMPK inhibition and downstream effects.
Caption: Workflow for assessing BAY-3827's effect on lipogenesis in primary hepatocytes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Activity Assay
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Objective: To determine the IC50 values of BAY-3827 against a panel of kinases.
-
Methodology: Kinase activity is typically measured using a radiometric assay (e.g., using [γ-33P]ATP) or a fluorescence-based assay.
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Recombinant human kinases are incubated with a specific substrate peptide, ATP (at varying concentrations, e.g., 10 µM and 2 mM), and a range of BAY-3827 concentrations.[9]
-
The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
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The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. A selectivity screen against a broad panel of kinases (e.g., 140 or more) is performed to assess off-target effects.[5]
-
Cellular Assay for AMPK Target Phosphorylation (Immunoblotting)
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Objective: To assess the effect of BAY-3827 on the phosphorylation of downstream AMPK targets in a cellular context.
-
Methodology:
-
Cells (e.g., primary mouse hepatocytes or U2OS cells) are cultured to a suitable confluency.[5][10]
-
Cells are treated with a dose-range of BAY-3827 for a specified duration (e.g., 30 minutes).[10] In some experiments, cells are co-treated with an AMPK activator like MK-8722 to assess the inhibitory effect under conditions of AMPK activation.[5][6]
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined (e.g., using a BCA assay).
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Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
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The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of AMPK targets (e.g., phospho-ACC1 Ser79, phospho-Raptor Ser792) and total protein antibodies for loading controls.[5][10]
-
The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified by densitometry.[10]
-
Lipogenesis Assay in Primary Hepatocytes
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Objective: To measure the functional consequence of AMPK inhibition by BAY-3827 on fatty acid synthesis.
-
Methodology:
-
Primary hepatocytes are isolated from mice.
-
Cells are treated with BAY-3827 at various concentrations, often in the presence or absence of an AMPK activator (e.g., MK-8722).[6]
-
A radiolabeled precursor for lipogenesis, such as [1-14C]-acetate, is added to the culture medium.[6]
-
After an incubation period (e.g., 2 hours), the cells are washed and lysed.
-
Total lipids are extracted from the cell lysates using a solvent mixture (e.g., chloroform:methanol).
-
The amount of incorporated radioactivity into the lipid fraction is quantified using a scintillation counter.
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The results are normalized to the total protein content of the cell lysate. A decrease in radiolabel incorporation indicates inhibition of lipogenesis.[6]
-
Conclusion
BAY-3827 is a highly potent and selective AMPK inhibitor with a well-characterized mechanism of action.[2] Its ability to effectively block AMPK signaling in both biochemical and cellular assays makes it an invaluable tool for studying the diverse roles of AMPK in physiology and disease. While it exhibits some off-target effects, notably on RSK isoforms, its superior potency and selectivity compared to older inhibitors like Compound C make it the preferred choice for many applications.[5][7] The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize BAY-3827 in their investigations of AMPK biology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. themoonlight.io [themoonlight.io]
- 3. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
